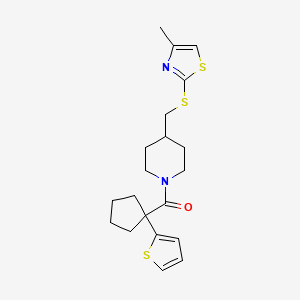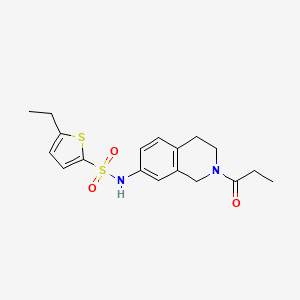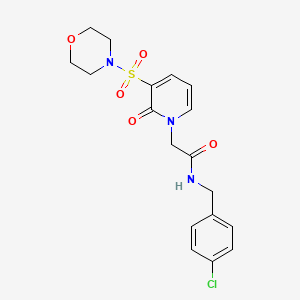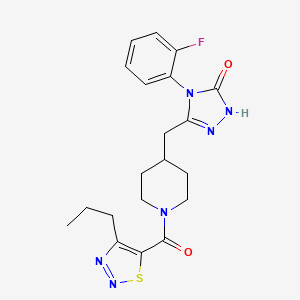![molecular formula C25H21NO4 B2815304 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid CAS No. 1566216-08-7](/img/structure/B2815304.png)
1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopropane-1-carboxylic acid, is a chemical compound with the molecular formula C25H21NO4 . It has a molecular weight of 399.45 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H21NO4/c27-23(28)25(13-14-25)16-9-11-17(12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthetic Chemistry Applications
The synthesis and applications of cyclopropane derivatives and related fluorene-containing compounds have been a significant focus of research. Cyclopropane derivatives exhibit a range of chemical properties that make them valuable for constructing complex molecular architectures. For instance, cyclopropane-containing compounds can undergo various ring-opening reactions, serving as intermediates in the synthesis of more complex molecules. This capability is illustrated by the development of efficient synthetic routes for cyclopropane derivatives, which are crucial for the synthesis of pharmaceuticals and agrochemicals (Sakagami et al., 2008).
Photochemistry and Photocatalysis
Cyclopropane derivatives have also found applications in photochemistry, where they participate in photoisomerization reactions. These reactions are essential for understanding how light energy can induce molecular changes, with potential applications in developing new materials and light-responsive systems. Research into the photoisomerization of cyclopropane-containing carboxylates showcases how these compounds can be used to study the effects of light on molecular structures (Okada et al., 1989).
Natural Products and Biological Activities
Cyclopropane-containing compounds, such as 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivatives, are significant in biology. They are involved in ethylene production in plants and exhibit various biological activities, including antimicrobial and antitumor effects. Research into the isolation, synthesis, and biological activities of ACC-containing natural products underlines the importance of these compounds in both plant biology and potential therapeutic applications (Coleman & Hudson, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group .
Mode of Action
The fmoc group is typically removed under basic conditions, revealing the free amino group that can then participate in peptide bond formation . This suggests that the compound may interact with its targets by participating in peptide synthesis.
properties
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(13-14-25)16-9-11-17(12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWPISRQHHFAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)



![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)
![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)



